molecular formula C9H8F4N2O2 B12272275 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid

Cat. No.: B12272275
M. Wt: 252.17 g/mol
InChI Key: LHACKWDOTMXCME-UHFFFAOYSA-N
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Description

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid is a fluorinated aromatic compound with potential applications in various fields of scientific research. Its unique structure, which includes both amino and trifluoroethyl groups, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated aromatic compound is reacted with an amino-trifluoroethyl reagent under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-chlorobenzoic acid
  • 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-bromobenzoic acid
  • 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-iodobenzoic acid

Uniqueness

Compared to its analogs, 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid offers a unique combination of fluorine and trifluoroethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C9H8F4N2O2

Molecular Weight

252.17 g/mol

IUPAC Name

2-amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid

InChI

InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)

InChI Key

LHACKWDOTMXCME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N

Origin of Product

United States

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